KY-04031 - 468056-29-3

KY-04031

Catalog Number: EVT-271190
CAS Number: 468056-29-3
Molecular Formula: C21H20N8O
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KY-04031 is a p21-activated kinase 4 (PAK4) inhibitor.
Source and Classification

KY-04031 was developed as part of a series of compounds aimed at targeting PAK4. It is classified as a small molecule inhibitor and belongs to the category of heterocyclic compounds, specifically featuring a triazine core structure. The compound's synthesis and biological evaluation have been documented in various scientific studies, highlighting its efficacy against cancer cell lines through modulation of PAK4 activity .

Synthesis Analysis

The synthesis of KY-04031 involves several key steps that can be executed using both traditional and microwave-assisted methods. The general synthetic pathway includes:

  1. Formation of the Triazine Core: This is typically achieved through condensation reactions involving appropriate amines and carbonyl compounds.
  2. Substitution Reactions: Various substituents can be introduced to the triazine core to enhance biological activity.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The synthesis parameters often include temperature control, reaction time, and the use of solvents that facilitate optimal yields. For example, microwave-assisted synthesis can significantly reduce reaction times while improving yields compared to conventional heating methods .

Molecular Structure Analysis

The molecular structure of KY-04031 features a triazine ring, which is crucial for its interaction with the PAK4 enzyme. Key structural attributes include:

  • Molecular Formula: C₁₄H₁₃ClN₄S
  • Molecular Weight: Approximately 304.8 g/mol
  • Functional Groups: The presence of amine and chlorine substituents enhances its reactivity and binding affinity.

The three-dimensional conformation of KY-04031 allows it to fit into the active site of PAK4 effectively, which is critical for its inhibitory action. Crystallographic studies have provided insights into its binding interactions within the enzyme's active site .

Chemical Reactions Analysis

KY-04031 primarily undergoes interactions with PAK4 through competitive inhibition, where it binds to the ATP-binding site of the kinase. This interaction prevents ATP from binding, thereby inhibiting the phosphorylation activity essential for PAK4's function in cell signaling pathways.

Additionally, KY-04031 may participate in various side reactions typical for small molecules, including:

  • Hydrolysis: In aqueous environments, leading to potential degradation.
  • Oxidation: Under certain conditions, which may affect its stability and efficacy.

These reactions are critical to consider during formulation and storage to maintain the compound's integrity .

Mechanism of Action

The mechanism by which KY-04031 exerts its effects involves:

  1. Inhibition of PAK4 Activity: By occupying the ATP-binding site on PAK4, KY-04031 prevents substrate phosphorylation.
  2. Cell Cycle Arrest: Studies have shown that treatment with KY-04031 leads to G1/S phase arrest in cancer cells, effectively halting proliferation.
  3. Regulation of Signaling Pathways: By inhibiting PAK4, KY-04031 influences downstream signaling pathways associated with cell survival and migration, particularly affecting proteins like p53 and LIMK1 .

This multifaceted mechanism underpins its potential as an anticancer therapeutic agent.

Physical and Chemical Properties Analysis

KY-04031 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a range suitable for solid-state formulations.

These properties are essential for determining appropriate administration routes and formulations for clinical applications .

Applications

KY-04031 has significant implications in scientific research, particularly in oncology:

  1. Cancer Research: As a PAK4 inhibitor, it serves as a tool compound for studying cancer biology and therapeutic strategies against tumors that overexpress PAK4.
  2. Drug Development: Its structure provides a scaffold for developing new derivatives with improved potency or selectivity against PAK4 or related kinases.
  3. Mechanistic Studies: Researchers utilize KY-04031 to elucidate signaling pathways influenced by PAK4 inhibition, contributing to a broader understanding of tumorigenesis.
Discovery and Development of KY-04031 as a PAK4 Inhibitor

High-Throughput Screening Strategies for PAK4 Inhibitor Identification

The discovery of KY-04031 resulted from a systematic high-throughput screening (HTS) campaign targeting p21-activated kinase 4 (PAK4), a serine/threonine kinase increasingly recognized as a therapeutic target in oncology. Researchers employed a chemical library of 8,320 diverse small molecules from the Korea Chemical Bank at the Korea Research Institute of Chemical Technology [1] [5]. The primary screening utilized a homogeneous time-resolved fluorescence (HTRF)-based kinase assay, a robust technology enabling precise measurement of kinase activity through fluorescence resonance energy transfer. This approach specifically measured the phosphorylation of a synthetic peptide substrate by a recombinant human PAK4 kinase domain (residues 295–591), which previous studies had confirmed retains full biological activity [1].

The HTS protocol identified initial "hit" compounds based on their ability to inhibit PAK4 activity by ≥80% at a concentration of 50 μM. From the initial library, 29 compounds met this threshold. These primary hits underwent rigorous validation through a secondary radioisotope (RI)-based PAK4 activity assay, which narrowed the pool to 22 compounds demonstrating >50% inhibition at a lower concentration (10 μM). Further refinement employed fluorescence-based thermal shift assays, which measure thermal stabilization of the PAK4 protein upon compound binding. Among the validated hits, the compound designated KY-04031 (chemical name: N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(1H-indazol-5-yl)-6-methoxy-1,3,5-triazine-2,4-diamine; CAS#: 468056-29-3) emerged as a promising candidate due to its reproducible activity and distinct chemical scaffold [1] [5] [8]. Subsequent enzymatic characterization determined its IC₅₀ value against PAK4 to be 0.79 μM [1] [2] [5].

Table 1: High-Throughput Screening Stages for KY-04031 Identification

Screening StageAssay TechnologyConcentration TestedSelection CriteriaCompounds Advanced
Primary HTSHTRF Kinase Assay50 μM≥80% PAK4 Inhibition29
Secondary ValidationRI-based Kinase Assay10 μM>50% PAK4 Inhibition22
Biophysical ConfirmationThermal Shift AssayN/ASignificant ΔTm (Thermal Stabilization)KY-04031 Identified
IC₅₀ DeterminationHTRF Kinase AssayVariableDose-Response Curve Fitting0.79 μM

Structural Basis of KY-04031 Binding to PAK4: Insights from Co-Crystallography

The molecular mechanism underpinning KY-04031's inhibition of PAK4 was elucidated through X-ray co-crystallography, revealing a unique mode of ATP-competitive binding. The co-crystal structure (PDB accession code: 4NJD) demonstrated that KY-04031 occupies the ATP-binding pocket within the PAK4 kinase domain [1] [5] [9]. A critical finding was the role of the triazine core: rather than mimicking the adenine ring of ATP like most kinase inhibitors, KY-04031's central 1,3,5-triazine moiety instead mimicked the ribose group of ATP. This distinct binding orientation differentiated KY-04031 from classical ATP-competitive inhibitors and provided a novel starting point for scaffold optimization [1] [5].

Detailed structural analysis identified specific interactions responsible for binding affinity and selectivity:

  • Hinge Region Interactions: The indole nitrogen of the tryptamine side chain formed a crucial hydrogen bond with the backbone carbonyl of Glu396 in the kinase hinge region. Simultaneously, the indazole ring of KY-04031 donated a hydrogen bond to the backbone amide of Ala390 and accepted one from the amide of Met395 [1] [9].
  • Hydrophobic Pocket Engagement: The methoxy group attached to the triazine ring extended into a lipophilic pocket near the gatekeeper residue (Leu398), forming favorable van der Waals contacts [1].
  • Salt Bridge/Water-Mediated Interactions: The amino linker between the triazine and the indazole ring participated in a water-mediated hydrogen bond network involving Asp458, a key residue in the catalytic loop [1].

These interactions, particularly the hinge binding via the indole and indazole moieties rather than a typical heterocyclic system mimicking adenine, defined KY-04031's unique pharmacophore. The structure also revealed why KY-04031 exhibited selectivity towards PAK4 over some other kinases – its binding mode leveraged specific features of the PAK4 ATP-binding cleft, particularly the spatial arrangement accommodating the ribose-mimicking triazine and the specific hydrogen bonding pattern with the hinge [1] [5].

Table 2: Key Protein-Ligand Interactions in the PAK4-KY-04031 (4NJD) Co-Crystal Structure

KY-04031 Functional GroupPAK4 ResidueInteraction TypeFunctional Significance
Indole (Tryptamine) N-HGlu396 (Backbone C=O)Hydrogen BondAnchors inhibitor to kinase hinge region
Indazole NAla390 (Backbone N-H)Hydrogen Bond (Acceptor)Hinge binding
Indazole N-HMet395 (Backbone C=O)Hydrogen Bond (Donor)Hinge binding
4-Amino linker N-HAsp458 (via H₂O)Water-mediated H-bondStabilizes catalytic loop region
Methoxy groupLeu398 (Sidechain)Van der WaalsOccupies hydrophobic pocket near gatekeeper
Triazine coreRibose-binding siteMimicry / Shape ComplementarityUnique binding mode differentiation

Comparative Analysis of KY-04031 with Early-Generation PAK4 Inhibitors

KY-04031 entered the field alongside other early PAK4 inhibitors, notably the pyrrolopyrazole PF-3758309 (Pfizer) and the aminopyrazole GNE-2861 (Genentech). Comparative analysis highlights distinct pharmacological profiles, binding mechanisms, and developmental potential:

  • Potency and Selectivity Profile:
  • KY-04031: Exhibited moderate enzymatic potency (PAK4 IC₅₀ = 0.79 µM) [1] [2]. While its exact kinome-wide selectivity profile wasn't exhaustively detailed in the available literature, its unique binding mode suggested potential for achieving selectivity, particularly against kinases requiring canonical adenine mimicry. Cellular potency (inhibition of cancer cell growth and invasion) was demonstrable but lower than PF-3758309 [1] [5].
  • PF-3758309: A significantly more potent ATP-competitive inhibitor (PAK4 IC₅₀ = 19 nM, PAK1 IC₅₀ = 14 nM) acting as a classical adenine mimetic [7] [10]. It functioned as a pan-PAK inhibitor with strong activity against both Group I (PAK1) and Group II (PAK4) kinases. While highly effective in preclinical tumor models, its advancement in phase I clinical trials (NCT00932126) was halted due to poor oral bioavailability (~1%) and dose-limiting toxicities, potentially linked to its potent inhibition of multiple PAK isoforms, including PAK1 [7] [10].
  • GNE-2861 (GEN-2861): Represented a significant step towards Group II PAK selectivity (PAK4 IC₅₀ = 7.5 nM, PAK5 IC₅₀ = 126 nM, PAK6 IC₅₀ = 36 nM) [7]. It demonstrated excellent kinome selectivity but suffered from poor cellular activity, limiting its utility as a cellular probe or therapeutic candidate [7].
  • Binding Mode and Scaffold Differentiation:
  • KY-04031 bound PAK4 via a unique ribose-mimicking triazine core and utilized indole/indazole for hinge binding [1] [5] [9]. This contrasted sharply with PF-3758309, which used a pyrrolopyrazole core for adenine mimicry and hinge binding [7] [10], and GNE-2861, which employed an aminopyrazole scaffold [7]. KY-04031's distinct binding mode provided a novel chemical starting point devoid of the intellectual property constraints and potential limitations (like PAK1 inhibition) of the earlier chemotypes.
  • Impact on Subsequent Inhibitor Design:Despite its moderate potency, KY-04031's greatest impact lies in its role as a structural template. The co-crystal structure (4NJD) provided invaluable insights for structure-based drug design (SBDD). This directly inspired the development of significantly more potent second-generation inhibitors. Most notably, researchers applied a core refinement strategy, replacing the central triazine ring of KY-04031 with a bicyclic quinazoline system. This optimization, leveraging the structural insights from 4NJD, led to compounds like 9d (IC₅₀ = 33 nM), exhibiting a 24-fold increase in PAK4 inhibitory potency while maintaining the unique interaction features [4] [7]. KY-04031 thus served as a critical proof-of-concept for a novel PAK4-binding chemotype distinct from the adenine-mimicking scaffolds dominating early efforts.

Table 3: Comparative Profile of KY-04031 and Key Early-Generation PAK4 Inhibitors

PropertyKY-04031PF-3758309GNE-2861 (GEN-2861)
Primary Target (IC₅₀)PAK4 (0.79 µM) [1] [2]PAK4 (19 nM), PAK1 (14 nM) [7]PAK4 (7.5 nM) [7]
Group II SelectivityModerate (Data Limited)Low (Pan-PAK: Strong PAK1 inhibition)High (PAK5: 126 nM; PAK6: 36 nM) [7]
Binding ModeRibose-mimic (Triazine core); Indole/Indazole hinge binderClassical Adenine mimic (Pyrrolopyrazole)Classical Adenine mimic (Aminopyrazole)
Cellular PotencyModerate [1] [5]High [7] [10]Low [7]
Clinical StatusPreclinical ProbePhase I (Halted: PK/Toxicity) [7] [10]Preclinical Probe
Key AdvantageNovel scaffold; Unique binding mode; Template for SBDDHigh PotencyExcellent Group II Selectivity & Kinome Selectivity
Key LimitationModerate enzymatic/cellular potencyPoor oral bioavailability; Pan-PAK inhibition toxicityPoor cellular permeability/activity

Properties

CAS Number

468056-29-3

Product Name

KY-04031

IUPAC Name

2-N-(1H-indazol-5-yl)-4-N-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine

Molecular Formula

C21H20N8O

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C21H20N8O/c1-30-21-27-19(22-9-8-13-11-23-18-5-3-2-4-16(13)18)26-20(28-21)25-15-6-7-17-14(10-15)12-24-29-17/h2-7,10-12,23H,8-9H2,1H3,(H,24,29)(H2,22,25,26,27,28)

InChI Key

NSJQROISOSHTBB-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=N1)NC2=CC3=C(C=C2)NN=C3)NCCC4=CNC5=CC=CC=C54

Solubility

Soluble in DMSO

Synonyms

KY-04031; KY 04031; KY04031;

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC3=C(C=C2)NN=C3)NCCC4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.